molecular formula C7H4BF4KO B8060594 Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide

Cat. No.: B8060594
M. Wt: 230.01 g/mol
InChI Key: LAQXQZSIJZQRHO-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide is a chemical compound with the molecular formula C7H4BF4KO. It is a member of the organoboron family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a formyl group and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-fluoro-5-formylphenyl)boranuide typically involves the reaction of 3-fluoro-5-formylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air sensitivity issues. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-5-formylphenyl)boranuide in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-formylphenyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate
  • Potassium 3-carboxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide is unique due to the presence of both a formyl group and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and enables the compound to participate in a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-5-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQXQZSIJZQRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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